molecular formula C19H17N3O2S B3019810 N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034363-05-6

N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No.: B3019810
CAS No.: 2034363-05-6
M. Wt: 351.42
InChI Key: KWAAFSPWEHQDKU-UHFFFAOYSA-N
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Description

N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a quinoline ring, a tetrahydrothiophene moiety, and a nicotinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Derivative: Starting from an appropriate aniline derivative, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Tetrahydrothiophene Moiety: This can be achieved by reacting the quinoline derivative with a suitable thiol under conditions that promote the formation of the tetrahydrothiophene ring.

    Coupling with Nicotinamide: The final step involves coupling the intermediate with nicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could lead to the formation of reduced nicotinamide analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving nicotinamide derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive nicotinamide compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity. The quinoline ring could intercalate with DNA, while the nicotinamide moiety might inhibit enzymes like poly(ADP-ribose) polymerase (PARP).

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simple amide of nicotinic acid, widely used in medicine.

    Quinoline Derivatives: Compounds containing the quinoline ring, known for their antimalarial and antibacterial properties.

    Thiophene Derivatives: Compounds containing the thiophene ring, used in organic electronics and pharmaceuticals.

Uniqueness

N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is unique due to the combination of its structural motifs, which confer distinct chemical and biological properties

Biological Activity

N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a quinoline ring system, which is known for its diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The inclusion of tetrahydrothiophene contributes to its unique pharmacological profile.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Enzyme Inhibition :
    • Quinoline derivatives have been shown to selectively inhibit various enzymes, including phosphodiesterases and cyclooxygenases (COX), which play critical roles in inflammatory processes and cancer progression .
  • Antioxidant Activity :
    • The compound may enhance cellular antioxidant defenses by modulating the expression of glutathione-related enzymes, thus reducing oxidative stress .
  • Cell Signaling Modulation :
    • It can influence signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer cell survival .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of quinoline derivatives. For instance, research demonstrated that similar compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast and renal cancers. The mechanism involved the induction of apoptosis and cell cycle arrest .

StudyCell LineIC50 (µM)Mechanism
MDA-MB-468 (Breast Cancer)15.4Induction of apoptosis
A498 (Renal Cancer)12.7Cell cycle arrest

Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives are well-documented. For example, compounds have been shown to inhibit COX-2 expression and reduce nitric oxide production in macrophages . This suggests that this compound could be beneficial in treating inflammatory diseases.

Case Studies

  • In Vitro Studies :
    • A study highlighted the synthesis and evaluation of various quinoline derivatives, including this compound, demonstrating their effectiveness as COX inhibitors with significant anti-inflammatory activity .
  • Zebrafish Model :
    • Another investigation utilized zebrafish embryos to assess the toxicity and bioactivity of quinoline derivatives, revealing promising results for developmental safety alongside potent anticancer activity .

Properties

IUPAC Name

N-quinolin-8-yl-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c23-18(22-16-7-1-4-13-5-2-9-20-17(13)16)15-6-3-10-21-19(15)24-14-8-11-25-12-14/h1-7,9-10,14H,8,11-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAAFSPWEHQDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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